Na⁺/H⁺ Exchanger Isoform Selectivity: EIPA (Derived from CAS 14232-37-2) vs. Parent Amiloride
Note: No intrinsic biological activity is reported for CAS 14232-37-2 (the methyl ester intermediate) itself. The following evidence applies to its synthetic product, EIPA, and constitutes class-level inference. EIPA exhibits sharply differentiated isoform selectivity versus parent amiloride. Against NHE1, EIPA demonstrates a Ki of 0.3 µM, compared to amiloride's reported Ki in the range of 1–15 µM depending on assay conditions [1][2]. Crucially, EIPA retains substantial discrimination across NHE isoforms: Ki(NHE1) = 0.3 µM, Ki(NHE2) = 1.8 µM, Ki(NHE3) = 67 µM, yielding an NHE1/NHE3 selectivity ratio of approximately 223-fold [1].
| Evidence Dimension | Inhibitory constant (Ki) against NHE1, NHE2, NHE3 isoforms |
|---|---|
| Target Compound Data | EIPA Ki: NHE1 = 0.3 µM; NHE2 = 1.8 µM; NHE3 = 67 µM |
| Comparator Or Baseline | Amiloride Ki (NHE1) ~ 1–15 µM (assay-dependent); NHE isoform selectivity not comparably resolved |
| Quantified Difference | EIPA NHE1/NHE3 selectivity ratio ≈ 223-fold; EIPA is approximately 3- to 50-fold more potent than amiloride at NHE1 |
| Conditions | In vitro enzyme inhibition assays; values aggregated from Masereel (2003) review and Guffey et al. (2015) |
Why This Matters
Users procuring this intermediate for NHE-targeted research implicitly rely on the downstream EIPA's well-characterized isoform selectivity profile, which is structurally encoded at the intermediate stage and cannot be replicated by intermediates leading to less selective analogs.
- [1] Masereel, B. (2003). An overview of inhibitors of Na⁺/H⁺ exchanger. European Journal of Medicinal Chemistry, 38, 547–554. (As aggregated on Anjiechem EIPA product page). View Source
- [2] Inoue, C.N., Kondo, Y., Ohnuma, S., Morimoto, T., Nishio, T., & Iinuma, K. (2000). Use of cultured tubular cells isolated from human urine for investigation of renal transporter. Clinical Nephrology, 53(2), 90–98. PMID: 10711410. View Source
